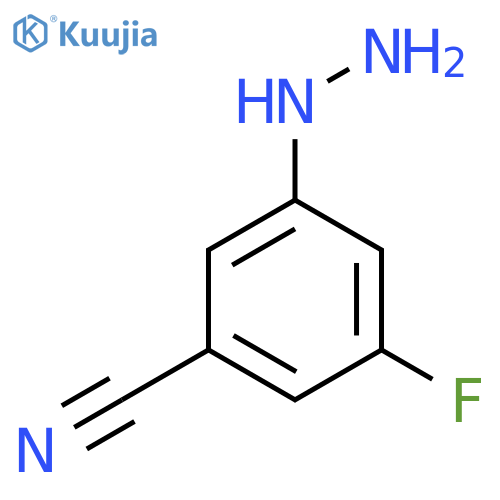Cas no 1388047-31-1 (3-fluoro-5-hydrazinylbenzonitrile)

1388047-31-1 structure
商品名:3-fluoro-5-hydrazinylbenzonitrile
3-fluoro-5-hydrazinylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-5-fluorophenylhydrazine
- 3-fluoro-5-hydrazinylbenzonitrile
-
- インチ: 1S/C7H6FN3/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3,11H,10H2
- InChIKey: QDUWUPSQRWAWHH-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C#N)C=C(C=1)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- トポロジー分子極性表面積: 61.8
- 疎水性パラメータ計算基準値(XlogP): 1
3-fluoro-5-hydrazinylbenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1692329-2.5g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 2.5g |
$1903.0 | 2023-09-20 | ||
| Enamine | EN300-1692329-0.5g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 0.5g |
$758.0 | 2023-09-20 | ||
| Enamine | EN300-1692329-1g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 1g |
$971.0 | 2023-09-20 | ||
| Alichem | A250000547-500mg |
3-Cyano-5-fluorophenylhydrazine |
1388047-31-1 | 98% | 500mg |
1,038.80 USD | 2021-06-15 | |
| Enamine | EN300-1692329-5.0g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 5g |
$2816.0 | 2023-05-26 | ||
| Enamine | EN300-1692329-0.05g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 0.05g |
$226.0 | 2023-09-20 | ||
| Enamine | EN300-1692329-0.1g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 0.1g |
$337.0 | 2023-09-20 | ||
| Alichem | A250000547-1g |
3-Cyano-5-fluorophenylhydrazine |
1388047-31-1 | 98% | 1g |
1,752.40 USD | 2021-06-15 | |
| Enamine | EN300-1692329-1.0g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 1g |
$971.0 | 2023-05-26 | ||
| Enamine | EN300-1692329-0.25g |
3-fluoro-5-hydrazinylbenzonitrile |
1388047-31-1 | 0.25g |
$481.0 | 2023-09-20 |
3-fluoro-5-hydrazinylbenzonitrile 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
1388047-31-1 (3-fluoro-5-hydrazinylbenzonitrile) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
